molecular formula C18H18N4O4 B2644913 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1251620-61-7

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2644913
CAS No.: 1251620-61-7
M. Wt: 354.366
InChI Key: GVKQWFCSTBZCHK-UHFFFAOYSA-N
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Description

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures The presence of the 1,2,4-oxadiazole ring, pyridine ring, and methoxyphenyl group makes it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide involves several steps. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include NaOH, DMSO, SDCI, and LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Compounds with oxadiazole derivatives have shown significant anticancer properties. Research indicates that they can induce apoptosis and inhibit cell proliferation across various cancer cell lines.

Case Study:

  • A derivative demonstrated an IC50 value of 25 µM against HeLa cells, indicating strong cytotoxicity. Another study reported IC50 values of 50 µM against HT29 cells, highlighting the compound's potential in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of this compound is notable, as oxadiazole derivatives often exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study:

  • In vitro studies showed that a related oxadiazole derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting effective antimicrobial properties.

Anti-inflammatory and Analgesic Effects

The dihydropyridine component may contribute to the anti-inflammatory and analgesic effects observed in similar compounds. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.

Mechanisms:

  • The compound may inhibit histone deacetylases (HDACs), contributing to its anticancer effects.
  • It may also interact with receptors involved in pain pathways, enhancing its analgesic properties.

Summary of Biological Activities

Activity Target IC50/MIC Values
AnticancerHeLa cells25 µM
HT29 cells50 µM
AntimicrobialE. coli32 µg/mL
Anti-inflammatoryCOX enzymesNot specified

Mechanism of Action

The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to bind to enzymes like carbonic anhydrase, inhibiting their activity . This inhibition occurs through the anchoring of the oxadiazole ring to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.

Comparison with Similar Compounds

Similar compounds to 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide include other oxadiazole derivatives such as:

These compounds share the oxadiazole ring but differ in their specific substituents and pharmacological applications. The uniqueness of this compound lies in its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide is a novel synthetic derivative that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of approximately 318.34 g/mol. The presence of both oxadiazole and dihydropyridine moieties contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and dihydropyridine derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer (HCT116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is critical for effective cancer treatment.

Cell Line IC50 (μM) Mechanism
MCF-715.2Apoptosis
HCT1166.5Cell Cycle Arrest

These findings suggest that the target compound may possess similar anticancer properties, warranting further investigation through in vitro and in vivo studies.

Antimicrobial Activity

The antimicrobial potential of heterocyclic compounds has been well documented. The target compound's structural features suggest it may inhibit bacterial growth effectively. Preliminary assays indicate that derivatives with similar structures exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results imply that the compound could serve as a template for developing new antimicrobial agents.

Anti-inflammatory Activity

Compounds with oxadiazole rings have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism includes the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

A recent study published in the Journal of Medicinal Chemistry explored a series of oxadiazole derivatives and their biological activities. Among these, a compound structurally similar to the target showed promising results in reducing inflammation in animal models of arthritis, highlighting its potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-15-20-18(26-21-15)12-4-9-17(24)22(10-12)11-16(23)19-13-5-7-14(25-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQWFCSTBZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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